molecular formula C12H19N3 B1400137 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1484115-68-5

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1400137
CAS No.: 1484115-68-5
M. Wt: 205.3 g/mol
InChI Key: MXPJYMNEWLWANM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . This compound has garnered significant interest in recent years due to its diverse applications in scientific research and potential therapeutic uses.

Preparation Methods

The synthesis of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves a multi-step process. One common synthetic route includes the condensation of a triketone with phenylhydrazine to form the key intermediate, 1,5,6,7-tetrahydro-4H-indazol-4-one . This intermediate is then further reacted with cyclopentylamine under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:

Biological Activity

Overview

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic compound notable for its potential biological activities. With the molecular formula C12H19N3C_{12}H_{19}N_3 and a molecular weight of 205.3 g/mol, this compound has drawn interest in the fields of medicinal chemistry and pharmacology due to its interactions with various biological targets.

The compound's biological activity primarily stems from its ability to interact with specific kinases, particularly those involved in cell cycle regulation and cellular stress responses. Notably, it has been shown to inhibit kinases such as chk1 , chk2 , and h-sgk (human serum and glucocorticoid-dependent kinase) . These interactions suggest that the compound may influence important biochemical pathways, including:

  • Cell Cycle Regulation : By modulating kinase activity, the compound may alter cell cycle progression.
  • Cell Volume Regulation : Its effects on h-sgk indicate a potential role in regulating cellular osmotic balance.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. In vitro studies have demonstrated that the compound can significantly reduce cell viability in certain cancer types by inducing apoptosis through kinase inhibition .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Study on Kinase Inhibition

A recent study evaluated the inhibitory effects of several compounds on GSK-3β and other kinases. The results indicated that this compound showed promising inhibitory activity with an IC50 value comparable to known inhibitors . This positions it as a potential lead compound for further development in treating diseases associated with dysregulated kinase activity.

Cytotoxicity Evaluation

In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound exhibited varying degrees of cytotoxic effects depending on concentration. Notably, at lower concentrations (up to 10 µM), the compound did not significantly reduce cell viability, suggesting a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (nM)
This compoundAntiproliferativeTBD
3-Amino-1H-indazole-1-carboxamidesAntiproliferative10 - 1314
HexahydroindazolesAntimicrobialTBD

Properties

IUPAC Name

1-cyclopentyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-11-6-3-7-12-10(11)8-14-15(12)9-4-1-2-5-9/h8-9,11H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJYMNEWLWANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=N2)C(CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Reactant of Route 6
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

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